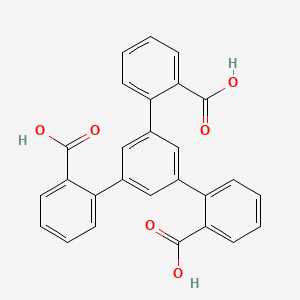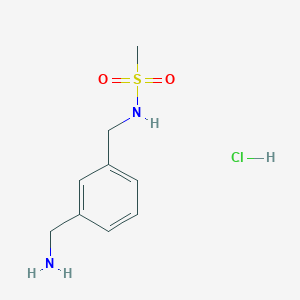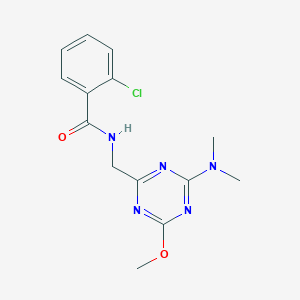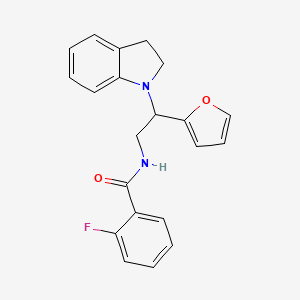
1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide is a chemical compound that has been the focus of several scientific research studies. This compound is commonly referred to as CFI-400945 and has been studied for its potential applications in cancer treatment.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Pyridine carboxamides, including compounds structurally related to 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide, have been investigated for their potential medicinal properties. These compounds exhibit activities such as the reduction of iron-induced renal damage, regulation of nicotinamidase activity, and potential radio- and chemosensitization properties (Olsen et al., 2003). Moreover, organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has shown anticonvulsant, antinociceptive, and anti-inflammatory properties, suggesting a broad application in developing new pharmacological agents (Wilhelm et al., 2014).
Antibacterial and Anticancer Activity
New 2-chloro-3-hetarylquinolines have been synthesized and evaluated for their antibacterial and anticancer activities. Some derivatives demonstrated potent activity against bacterial strains and a broad range of tumor cell lines, suggesting their potential in developing new therapeutic agents (Bondock & Gieman, 2015).
Antimicrobial and Antitubercular Activities
Carboxamide derivatives of 2-quinolones have shown promising antimicrobial and antitubercular activities, with some compounds exhibiting higher activity than standard treatments like isoniazid or pyrazinamide. These findings indicate their potential application in treating infectious diseases (Kumar et al., 2014).
Sensing and Catalysis
The study of bisquinolinium pyridine-2,6-dicarboxamide receptors in water has revealed efficient fluorescence quenching by various anions, indicating their potential application in sensing technologies. The unique acid-base properties and high anion binding efficiency of these compounds make them suitable for environmental monitoring and analytical chemistry applications (Dorazco-González et al., 2014).
Anticancer Studies
Pt(II) pyridinium amidate complexes have been synthesized and tested for their in vitro anticancer activity. The study highlights the potential of these complexes in chemotherapy, with certain complexes showing cytotoxicity in the low μM range against various cancer cell lines, indicating their relevance in cancer research (Muller et al., 2016).
properties
IUPAC Name |
1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-14-11-6-2-1-5-10(11)9-12(18-14)15(20)19-13-7-3-4-8-17-13/h1-9H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSJYYJATMPYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2603075.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2603079.png)

![1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2603082.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2603083.png)

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2603087.png)
![3-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2603088.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2603089.png)

![7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603092.png)